N-methoxy-N-methyl-4-nitrobenzamide
Overview
Description
N-methoxy-N-methyl-4-nitrobenzamide is a chemical compound that has been the subject of various studies due to its interesting properties and potential applications. It is a derivative of benzamide with a nitro group and methoxy functionalities that influence its chemical behavior and reactivity.
Synthesis Analysis
The synthesis of N-methoxy-N-methyl-4-nitrobenzamide and its derivatives has been explored in several studies. For instance, cyclometalated complexes of N-methoxy-4-nitrobenzamide were synthesized through C–H bond activation using metal chloride precursors . This method demonstrates the potential for creating complex structures from N-methoxy-N-methyl-4-nitrobenzamide, which could be useful in catalysis and material science.
Molecular Structure Analysis
The molecular structure of N-methoxy-N-methyl-4-nitrobenzamide derivatives has been determined using techniques such as single-crystal X-ray diffraction analysis . These studies provide valuable information on the geometry and conformation of the molecule, which is crucial for understanding its reactivity and interactions with other molecules.
Chemical Reactions Analysis
N-methoxy-N-methyl-4-nitrobenzamide participates in various chemical reactions. For example, its cyclometalated complexes have been used as catalysts in C–H bond functionalization reactions, yielding high product yields . Additionally, reactions with diphenylacetylene have produced seven-membered metallacycles . These reactions highlight the compound's versatility and potential as an intermediate in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of N-methoxy-N-methyl-4-nitrobenzamide are influenced by its functional groups. The XRD study of a related compound, N-chloro-N-methoxy-4-nitrobenzamide, revealed a high pyramidality of the amide nitrogen atom, which could suggest similar structural features for N-methoxy-N-methyl-4-nitrobenzamide . The compound's reactivity with AcONa in different solvents has also been studied, leading to selective formation of products . These properties are essential for the development of new materials and pharmaceuticals.
Scientific Research Applications
1. Structure and Reactivity Studies
- Properties and Structure: N-chloro-N-methoxy-4-nitrobenzamide, a compound closely related to N-methoxy-N-methyl-4-nitrobenzamide, has been studied for its structural properties. An XRD study revealed the high pyramidality degree of its amide nitrogen atom in the O–N–Cl moiety (Shtamburg et al., 2012).
2. Application in Catalysis
- Cyclometalated Complexes: N-methoxy-4-nitrobenzamide has been used to synthesize cyclometalated rhodium, iridium, and ruthenium complexes. These complexes, determined through X-ray diffraction, play a crucial role as catalysts in C–H bond functionalization reactions, displaying high yields and efficiency (Zhou et al., 2018).
3. Inhibition Studies
- Cell Cycle Perturbations: A study on 3-methoxybenzamide, a compound structurally similar to N-methoxy-N-methyl-4-nitrobenzamide, investigated its impact on cell cycle progression. This research sheds light on the role of similar compounds in cellular mechanisms and potentially in therapeutic applications (Jacobson et al., 1985).
4. Chemical Synthesis and Modification
- Synthesis of Derivatives: Research has been conducted on the synthesis of various derivatives of N-methoxy-N-methyl-4-nitrobenzamide and related compounds. These syntheses have implications in the development of new materials and chemical entities (Valenta et al., 1990).
Safety And Hazards
properties
IUPAC Name |
N-methoxy-N-methyl-4-nitrobenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c1-10(15-2)9(12)7-3-5-8(6-4-7)11(13)14/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBWDDHAYEOGPMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC=C(C=C1)[N+](=O)[O-])OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30388141 | |
Record name | N-methoxy-N-methyl-4-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30388141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methoxy-N-methyl-4-nitrobenzamide | |
CAS RN |
52898-51-8 | |
Record name | N-methoxy-N-methyl-4-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30388141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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